Methyl (2-methoxy-4-nitrophenoxy)acetate
Overview
Description
Methyl (2-methoxy-4-nitrophenoxy)acetate is a versatile organic compound with the molecular formula C10H11NO6 and a molecular weight of 241.2 g/mol . This compound is widely used in scientific research due to its unique properties, making it suitable for various applications, including organic synthesis, pharmaceutical development, and material science exploration.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target molecules, leading to changes in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl (2-methoxy-4-nitrophenoxy)acetate . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methoxy-4-nitrophenoxy)acetate typically involves the reaction of 2-methoxy-4-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methoxy-4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Reduction: Formation of Methyl (2-methoxy-4-aminophenoxy)acetate.
Ester Hydrolysis: Formation of 2-methoxy-4-nitrophenoxyacetic acid
Scientific Research Applications
Methyl (2-methoxy-4-nitrophenoxy)acetate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-methoxy-4-aminophenoxy)acetate
- Methyl (2-methoxy-4-chlorophenoxy)acetate
- Methyl (2-methoxy-4-bromophenoxy)acetate
Uniqueness
Methyl (2-methoxy-4-nitrophenoxy)acetate is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which imparts distinct reactivity and properties. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophiles, while the methoxy group is electron-donating, influencing the compound’s overall stability and reactivity .
Properties
IUPAC Name |
methyl 2-(2-methoxy-4-nitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-15-9-5-7(11(13)14)3-4-8(9)17-6-10(12)16-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRFKTRWDRDOKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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